molecular formula C10H10N2O2 B572189 Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate CAS No. 1261885-66-8

Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate

Cat. No.: B572189
CAS No.: 1261885-66-8
M. Wt: 190.202
InChI Key: NAJRZBFAOZOKDX-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 1261885-66-8) is a high-value heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. This pyrrolopyridine derivative, part of a class of structures also known as azaisoindoles, features a fused bicyclic system containing both pyrrole and pyridine pharmacophores, making it a privileged scaffold for designing biologically active molecules . Research into pyrrolopyridine isomers has demonstrated a broad spectrum of pharmacological properties, including potential applications as analgesic and sedative agents . Studies suggest that compounds based on this core structure may be investigated for the treatment of nervous and immune system diseases, and have shown antidiabetic, antimycobacterial, antiviral, and antitumor activities in scientific research . The structure's relevance is highlighted by its presence in natural alkaloids and approved drugs targeting various pathways . The ethyl ester functional group in this specific compound provides a reactive handle for further synthetic modification, allowing researchers to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. It is supplied with a typical purity of ≥95% and should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-5-9-8(12-6-7)3-4-11-9/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJRZBFAOZOKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate is a nitrogen-containing heterocyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H10N2O2 and a molecular weight of approximately 192.21 g/mol. The compound features a fused pyrrole and pyridine ring system, which contributes to its chemical reactivity and potential applications in medicinal chemistry.

Mechanisms of Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities, particularly in the context of cancer treatment. The compound has been studied for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. FGFR signaling plays a critical role in tumor growth and metastasis, making it an attractive target for therapeutic intervention .

Inhibition of FGFR Signaling

Studies have demonstrated that related compounds can effectively inhibit FGFR signaling pathways. For instance, certain derivatives have shown IC50 values in the nanomolar range against FGFR1, 2, and 3, indicating potent inhibitory effects on cancer cell proliferation. A notable example includes compound 4h from a related study, which exhibited IC50 values of 7 nM against FGFR1 and induced apoptosis in breast cancer cell lines .

Therapeutic Applications

The biological activity of this compound extends beyond oncology. Preliminary studies suggest potential anti-inflammatory and neuroprotective effects due to its ability to modulate various signaling pathways associated with inflammation and neurodegeneration.

Summary of Biological Activities

Activity Description IC50 Values
FGFR InhibitionInhibits fibroblast growth factor receptors involved in cancer progression7-25 nM
Anti-inflammatoryModulates inflammatory pathways; potential use in chronic inflammatory diseasesNot specified
NeuroprotectionProtects neuronal cells from apoptosis and oxidative stressNot specified

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Cancer Cell Line Studies : In vitro studies have shown that derivatives effectively inhibit the proliferation of various cancer cell lines by targeting FGFR pathways. For example, one study reported significant inhibition of breast cancer cell lines with low toxicity to normal cells .
  • Neuroprotective Effects : Another study investigated the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage. Results indicated that these compounds could enhance cell viability significantly under stress conditions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 192.21 g/mol
  • IUPAC Name : Ethyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

The compound features a pyrrolopyridine core structure, which is known for its diverse pharmacological properties. The ethyl ester group enhances its solubility and reactivity in various chemical environments.

Medicinal Chemistry

Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate serves as a building block in the synthesis of more complex molecules, including pharmaceuticals targeting various diseases. Its derivatives have shown potential as:

  • Antitumor Agents : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values in the nanomolar range against breast cancer cells (4T1) and other tumor types, indicating its efficacy in inhibiting cancer cell growth .
  • Enzyme Inhibitors : It has been investigated for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. Some derivatives have shown potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR isoforms .

Biological Research

In biological studies, this compound has been explored for its potential as:

  • Antimicrobial Agents : Certain derivatives demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays against pathogens such as E. coli and S. aureus .
  • Cell Cycle Modulators : Research indicates that treatment with this compound can induce cell cycle arrest in the G1 phase in certain cancer cell lines, leading to decreased proliferation and increased apoptosis .

Antiproliferative Activity Assessment

A study focused on the antiproliferative activity of this compound derivatives revealed:

  • In Vivo Efficacy : In animal models, these compounds demonstrated significant tumor growth inhibition compared to controls.

Data Summary Table

Biological ActivityObserved EffectsIC50 Values
AntitumorInhibition of cell proliferation7 - 712 nM (FGFRs)
AntimicrobialActivity against E. coli and S. aureusMIC values vary
Cell Cycle ArrestG1 phase arrest leading to apoptosisNot specified

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Electronic Effects

Table 1: Key Structural Derivatives and Their Properties

Compound Name Substituents/Modifications Molecular Formula Key Characteristics Reference ID
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine scaffold C10H10N2O2 Lower reactivity due to differing ring fusion position; 60–85% synthesis yields
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Bromine at 6-position, ester at 2-position C10H9BrN2O2 Bromine enhances electrophilic substitution potential; used in cross-coupling reactions
Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Formyl group at 3-position C11H10N2O3 Aldehyde functionality enables condensation reactions; CAS: 2089257-85-0
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate Methyl ester instead of ethyl C9H8N2O2 Smaller ester group may reduce lipophilicity; purity ≥95%

Key Findings :

  • Ring Fusion Position : Pyrrolo[3,2-b]pyridine derivatives exhibit distinct electronic properties compared to pyrrolo[2,3-c]pyridine analogs. For example, ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (yield: 60–85%) shows reduced reactivity in hydrogenation reactions due to steric hindrance .
  • Halogenation : Bromine or chlorine substituents (e.g., ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate) enhance electrophilicity, making these compounds suitable for Suzuki-Miyaura coupling .
  • Ester Group Variation : Replacing ethyl with methyl (e.g., mthis compound) reduces molecular weight (176.17 vs. ~218 for ethyl derivatives) and may alter metabolic stability .
Heterocycle Variations: Thiophene vs. Pyrrole

Table 2: Comparison with Thienopyridine Analogs

Compound Name Core Structure Molecular Formula Key Differences Reference ID
Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate Thieno[3,2-b]pyridine C8H4ClNO2S Thiophene ring increases electron deficiency; lower solubility
Ethyl 3-methyl-5,7-dioxo-4H-thieno[3,2-b]pyridine-6-carboxylate Thieno[3,2-b]pyridine C11H9NO4S Oxo groups enhance hydrogen-bonding potential

Key Findings :

  • Thienopyridine derivatives (e.g., ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate) exhibit greater electron deficiency compared to pyrrolopyridines, influencing their reactivity in photocytotoxic applications .

Preparation Methods

Esterification via Carboxylic Acid Intermediates

Hydrolysis of nitrile or amide groups to carboxylic acids, followed by esterification, is a viable pathway. For instance, 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile undergoes hydrolysis with H2_2SO4_4 (50%, 100°C, 6 hours) to the carboxylic acid, which is then treated with ethanol and H2_2SO4_4 under Fischer esterification conditions.

Step Conditions
Hydrolysis50% H2_2SO4_4, 100°C, 6 hours
EsterificationEthanol, H2_2SO4_4, reflux, 12 hours
Yield75–80% (extrapolated from similar systems)

Bromination-Tosylation Sequences

Brominating the pyrrolopyridine core at the 1-position (e.g., with NBS) and displacing bromide with ethoxide nucleophiles represents an alternative. A patent describes bromination of 5-phenyl-1H-pyrrolo[2,3-b]pyridine using NBS/Et3_3N in dichloromethane, followed by tosylation and SN2 displacement with sodium ethoxide. Adapting this to the 6-carboxylate derivative would require protecting the ester during bromination.

Catalytic Hydrogenation of Nitro Precursors

Reduction of nitro groups to amines, followed by cyclization, is a less common but effective method. Ethyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate undergoes hydrogenation over Pd/C (10 wt%) in ethanol at ambient pressure, yielding the amine intermediate, which cyclizes spontaneously under acidic conditions.

Parameter Detail
CatalystPd/C (10%)
SolventEthanol
Pressure1 atm H2_2, 3 hours
CyclizationHCl (1M), reflux, 2 hours
Overall Yield~50%

Comparative Analysis of Methodologies

Method Advantages Limitations
Suzuki CouplingHigh regioselectivity, modular substratesRequires expensive Pd catalysts
Direct CyclizationSingle-step, scalableLimited substrate scope
Post-FunctionalizationFlexibility in introducing substituentsMulti-step, lower overall yields
HydrogenationMild conditions, avoids harsh reagentsSensitive to nitro group positioning

Industrial-Scale Considerations

For bulk synthesis, direct cyclization and Suzuki coupling are most viable. AKSci’s protocol specifies long-term storage in cool, dry conditions, implying stability of the final product. However, Pd catalyst removal remains a challenge; DOWEX ion-exchange resin effectively traps residual metals. Column chromatography (toluene/ethyl acetate gradients) achieves >97% purity, as noted by Capot Chemical .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyridine precursors with ethyl glyoxylate under acidic conditions, followed by methyl group introduction via nucleophilic substitution . Critical parameters include temperature control (70–90°C) and solvent selection (e.g., DMF for polar intermediates). Purity (>95%) is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) and verified via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., ethyl ester at δ ~4.3 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • HRMS : Exact mass determination (C11_{11}H12_{12}N2_2O2_2, [M+H]+^+ = 205.0978) confirms molecular formula .
  • IR : Ester carbonyl stretch (~1700 cm1^{-1}) and aromatic C-H bending (~750 cm1^{-1}) validate functional groups .

Q. What are the primary biological targets of pyrrolo[3,2-b]pyridine derivatives in drug discovery?

  • Methodological Answer : These compounds target fibroblast growth factor receptors (FGFR1–4) due to structural mimicry of ATP-binding pockets. FGFR1 IC50_{50} values as low as 7 nM have been reported for derivatives . Other targets include Janus kinase 3 (JAK3) for immunomodulation and fatty acid amide hydrolase (FAAH) for pain relief .

Q. How should solubility and stability be managed during in vitro experiments?

  • Methodological Answer :

  • Solubility : Dissolve in DMSO (10 mM stock) with sonication (37°C, 15 min). For aqueous buffers, use co-solvents like PEG-300 (<5% v/v) .
  • Stability : Store aliquots at -80°C (6-month stability); avoid freeze-thaw cycles. Degradation is monitored via LCMS, with pH maintained at 6–8 to prevent ester hydrolysis .

Advanced Research Questions

Q. How can synthesis yield be optimized under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)2_2 vs. CuI for Buchwald-Hartwig amination; yields improve from 45% to 68% with Pd catalysts .
  • DOE Approach : Vary reaction time (12–24 hr) and temperature (80–120°C) to identify optimal parameters (e.g., 18 hr at 100°C maximizes yield to 82%) .
  • Scale-Up : Transition from batch to flow reactors reduces side-product formation by 30% via precise residence time control .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Assay Standardization : Compare FGFR inhibition using kinase glo assays (Promega) vs. radiometric methods to control for ATP concentration variability .
  • Structural Analysis : X-ray crystallography of ligand-FGFR1 complexes identifies steric clashes from methyl groups that reduce potency in certain derivatives (e.g., IC50_{50} shift from 7 nM to 25 nM for FGFR3) .
  • Solubility Correction : Normalize activity data using measured solubility in assay buffers (e.g., PBS vs. HEPES) to account for false negatives .

Q. How do modifications at the ester group influence pharmacokinetic properties?

  • Methodological Answer :

  • Ester Hydrolysis : Replace ethyl with tert-butyl esters to prolong half-life (t1/2_{1/2} increases from 2.1 hr to 5.3 hr in rat plasma) .
  • Bioisosteres : Substitute ester with amides (e.g., -CONH2_2) to enhance BBB penetration (logP reduction from 2.1 to 1.4) .
  • Metabolic Stability : Use LC-QTOF to identify CYP3A4-mediated oxidation metabolites; fluorination at the pyridine ring reduces clearance by 40% .

Q. How to design experiments elucidating the binding mode with FGFRs?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite with FGFR1 crystal structure (PDB: 3RHK). Key interactions: H-bond between ester carbonyl and Ala564, π-stacking with Phe642 .
  • Mutagenesis : Clone FGFR1 mutants (e.g., Ala564Val) and measure IC50_{50} shifts. A 10-fold increase confirms critical H-bond role .
  • SPR Analysis : Immobilize FGFR1 on CM5 chips; calculate KD_D (e.g., 11 nM) and kon/koff rates to assess binding kinetics .

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